2-[(Azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine and pyridazine rings. The exact structure would need to be determined through techniques like NMR spectroscopy and X-ray crystallography .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include things like its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Antimicrobial Agents
Azetidine derivatives have been synthesized and evaluated for their potential as antimicrobial agents. Ansari and Lal (2009) conducted a study on novel azetidin-2-ones, demonstrating their synthesis and screening for antimicrobial activity. This research indicates the compound's potential utility in developing new treatments against microbial infections (Ansari & Lal, 2009).
Anticancer Agents
Further research into azetidin-2-one derivatives has shown promising anticancer properties. Olazarán et al. (2017) evaluated the anticancer activity of 16 azetidin-2-one derivatives, highlighting the potential of these compounds in cancer treatment. The study suggests that specific derivatives can induce apoptosis in cancer cells, providing a basis for developing new anticancer agents (Olazarán et al., 2017).
Antileishmanial Agents
The search for new antileishmanial agents has led to the synthesis of azetidin-2-ones with potential activity against Leishmania major. Singh et al. (2012) reported the synthesis and screening of N-(1-methyl-1H-indol-3-yl)methyleneamines and azetidin-2-ones for antileishmanial activity, with several compounds displaying promising results. This research underscores the versatility of azetidine derivatives in addressing parasitic infections (Singh et al., 2012).
Synthesis of Functionalized Azetidines
Azetidine derivatives serve as valuable intermediates in the synthesis of various functionalized compounds. Ye et al. (2011) explored the synthesis of azetidin-3-ones through gold-catalyzed oxidation of alkynes, demonstrating the compound's role in creating functionalized azetidines. This research highlights the chemical versatility and potential industrial applications of azetidine derivatives (Ye, He, & Zhang, 2011).
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its structure, investigation of its reactivity, and testing for biological activity. This could potentially lead to the discovery of new reactions, the development of new synthetic methods, or the identification of new biological targets .
Mechanism of Action
Target of Action
Compounds with similar azetidine and heterocyclic structures have been found to exhibit a variety of biological activities .
Mode of Action
It’s known that the azetidine ring is a pharmacophore subunit used in a wide variety of natural and synthetic products exhibiting various biological activities .
Biochemical Pathways
The synthesis of similar heterocyclic amino acid derivatives has been achieved through the suzuki–miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Result of Action
Compounds with similar structures have been reported to have antibacterial and cytotoxicity activity .
Properties
IUPAC Name |
2-(azetidin-3-ylmethyl)-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7-2-3-9(13)12(11-7)6-8-4-10-5-8/h2-3,8,10H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBJSWPMDCCWBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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